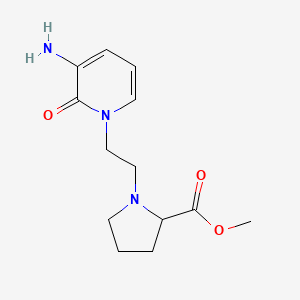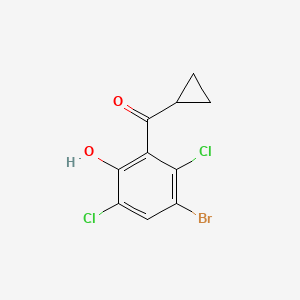
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C₁₀H₇BrCl₂O₂ and a molecular weight of 309.97 g/mol . It is characterized by the presence of bromine, chlorine, and cyclopropane groups attached to a phenol ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the principles of organic synthesis and coupling reactions can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones, while reduction reactions can modify the cyclopropane ring.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation can produce quinones.
Scientific Research Applications
4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dichloro-2-cyclopropanecarbonylphenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dichloroaniline: Similar in structure but lacks the cyclopropane and carbonyl groups.
4-Bromo-2,6-dichloroanisole: Similar but contains a methoxy group instead of a phenol group.
2-Bromo-4-chloroacetophenone: Contains a bromine and chlorine but has an acetophenone group instead of a cyclopropanecarbonyl group.
Properties
Molecular Formula |
C10H7BrCl2O2 |
|---|---|
Molecular Weight |
309.97 g/mol |
IUPAC Name |
(3-bromo-2,5-dichloro-6-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H7BrCl2O2/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,15H,1-2H2 |
InChI Key |
HZCSIEOGPNMQCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2Cl)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


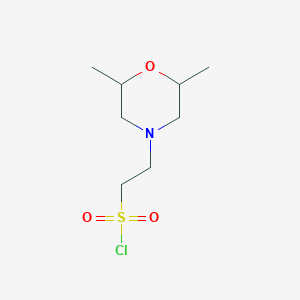
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
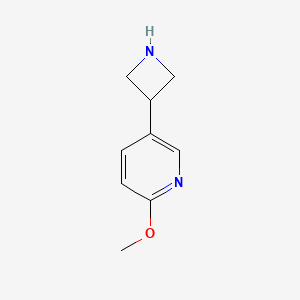
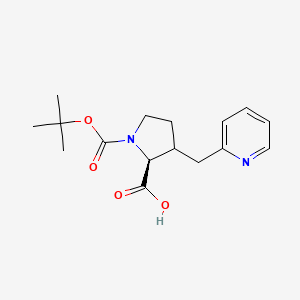
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)morpholine](/img/structure/B13324447.png)
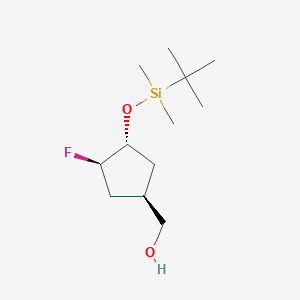
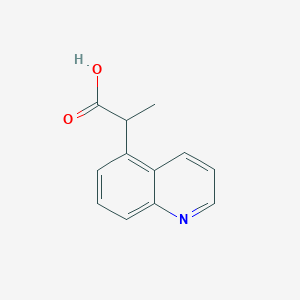
![4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13324459.png)
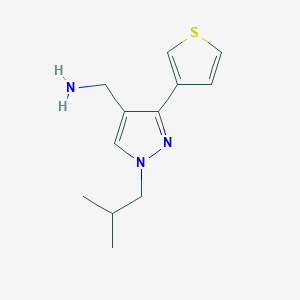
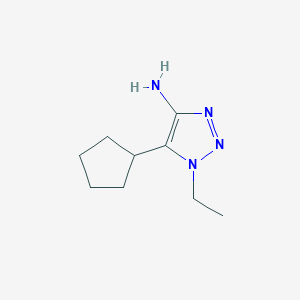
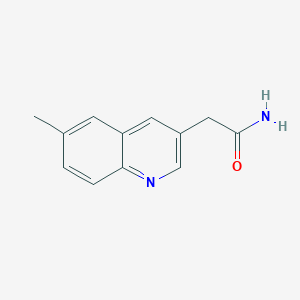
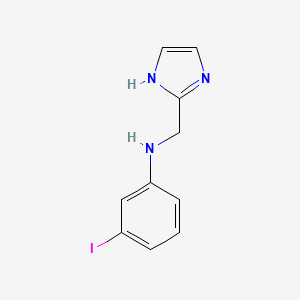
![4-[Amino(cyclopropyl)methyl]-2,6-dibromophenol](/img/structure/B13324482.png)
